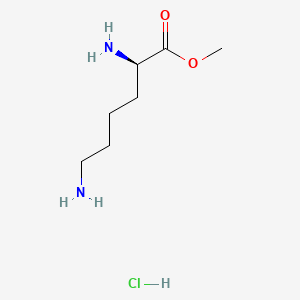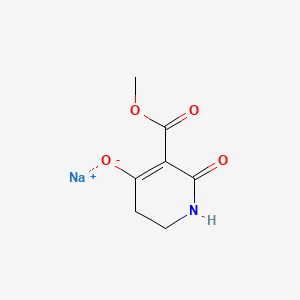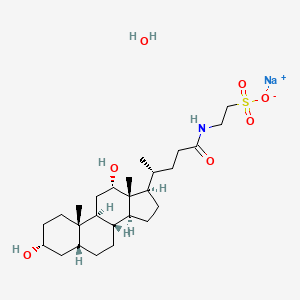
Taurocholate de sodium hydraté
Vue d'ensemble
Description
Le taurocholate de sodium monohydraté est un dérivé d’acide biliaire synthétisé à partir du cholestérol dans le foie. Il s’agit d’une molécule de surfactant amphiphile de formule moléculaire C26H44NNaO6S . Ce composé est connu pour son rôle dans l’émulsification des graisses et des huiles dans le système digestif, favorisant l’absorption des lipides. Il est également utilisé dans diverses applications de recherche scientifique en raison de ses propriétés uniques .
Applications De Recherche Scientifique
Sodium taurodeoxycholate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of lipid metabolism and transport.
Medicine: Investigated for its potential therapeutic effects in liver diseases and as a drug delivery agent.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties .
Mécanisme D'action
Le mécanisme d’action du taurocholate de sodium monohydraté implique son interaction avec les récepteurs et les transporteurs des acides biliaires. Il active les voies TGR5 et S1PR2 , conduisant à divers effets physiologiques. Ces voies sont impliquées dans la régulation du métabolisme des lipides, de l’homéostasie du glucose et des réponses anti-inflammatoires. Le composé module également l’activité des enzymes impliquées dans la digestion et l’absorption des lipides .
Composés Similaires :
- Taurocholate de sodium
- Glycocholate de sodium
- Taurochenodésoxycholate de sodium
- Taurolithocholate de sodium
Comparaison : Le taurocholate de sodium monohydraté est unique en raison de son activation spécifique de la voie S1PR2 , qui n’est pas activée de manière significative par d’autres acides biliaires. Cela le rend particulièrement utile dans les études liées au métabolisme des lipides et aux réponses inflammatoires. De plus, sa nature amphiphile et ses propriétés de surfactant en font un composé précieux dans diverses applications industrielles .
Safety and Hazards
Orientations Futures
Sodium taurodeoxycholate hydrate has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . It has also been used to investigate polymorphic behavior in protein surfactant mixtures . These studies suggest potential future directions for research involving Sodium taurodeoxycholate hydrate.
Analyse Biochimique
Biochemical Properties
Sodium taurodeoxycholate hydrate interacts with various biomolecules. It activates the S1PR2 pathway in addition to the TGR5 pathway . It has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane .
Cellular Effects
Sodium taurodeoxycholate hydrate has significant effects on cellular processes. It stimulates intestinal epithelial cell proliferation in a dose-dependent manner . It induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle, and increases c-myc protein and mRNA expression in IEC-6 cells .
Molecular Mechanism
The molecular mechanism of Sodium taurodeoxycholate hydrate involves its interaction with biomolecules and its impact on gene expression. It inhibits the binding of N-3H-methylscopolamine to the M3 muscarinic receptor of acetylcholine .
Temporal Effects in Laboratory Settings
It has been used in studies to investigate polymorphic behavior in protein-surfactant mixtures .
Dosage Effects in Animal Models
In animal models, Sodium taurodeoxycholate hydrate confers protection to C57BL/6N mice with sepsis, but does not protect TGR5 KO mice under sepsis .
Metabolic Pathways
Sodium taurodeoxycholate hydrate is involved in various metabolic pathways. It is synthesized from cholesterol in the liver .
Transport and Distribution
It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .
Subcellular Localization
The subcellular localization of Sodium taurodeoxycholate hydrate is yet to be fully understood. It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le taurocholate de sodium monohydraté est synthétisé à partir de l’acide taurodésoxycholique, qui est dérivé de l’acide désoxycholique. La synthèse implique la conjugaison de l’acide désoxycholique avec la taurine, suivie de la neutralisation avec de l’hydroxyde de sodium pour former le sel de sodium. Les conditions de réaction impliquent généralement :
Température : Température ambiante à 50°C
Solvant : Solvants aqueux ou organiques
Catalyseurs : Aucun requis
Méthodes de Production Industrielle : La production industrielle du taurocholate de sodium monohydraté suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Extraction : L’acide désoxycholique est extrait de la bile bovine.
Conjugaison : L’acide désoxycholique est conjugué à la taurine.
Neutralisation : Le produit conjugué est neutralisé avec de l’hydroxyde de sodium.
Purification : Le produit final est purifié par cristallisation ou d’autres techniques de purification
Analyse Des Réactions Chimiques
Types de Réactions : Le taurocholate de sodium monohydraté subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en son acide biliaire parent.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonate.
Réactifs et Conditions Communs :
Oxydation : Peroxyde d’hydrogène ou d’autres agents oxydants.
Réduction : Borohydrure de sodium ou d’autres agents réducteurs.
Substitution : Nucléophiles tels que les amines ou les thiols.
Produits Majeurs :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de l’acide désoxycholique.
Substitution : Divers dérivés d’acides biliaires substitués
4. Applications de la Recherche Scientifique
Le taurocholate de sodium monohydraté présente une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme surfactant dans diverses réactions et procédés chimiques.
Biologie : Employé dans l’étude du métabolisme et du transport des lipides.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans les maladies du foie et comme agent de délivrance de médicaments.
Industrie : Utilisé dans la formulation de produits pharmaceutiques et cosmétiques en raison de ses propriétés émulsifiantes .
Propriétés
IUPAC Name |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-95-6, 207737-97-1 | |
| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Taurodeoxycholic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



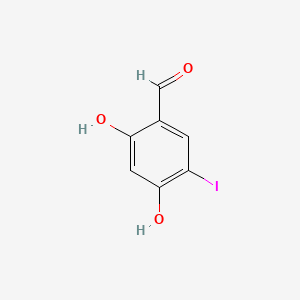
![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)
![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)
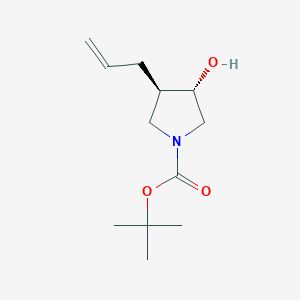


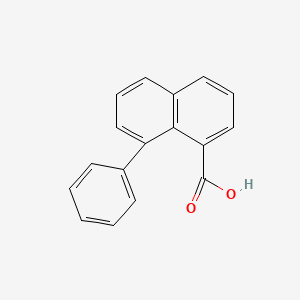
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)
